4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine
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Overview
Description
4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine is an organic compound that features a bromine atom and a trifluoromethyl group attached to a phenyl ring, which is further connected to a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine typically involves the following steps:
Bromination: The starting material, 4-(trifluoromethyl)aniline, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the ortho position relative to the trifluoromethyl group.
Formation of the Morpholine Ring: The brominated intermediate is then reacted with morpholine under suitable conditions, often involving a base such as potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the bromine or other functional groups.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic or aliphatic groups.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids or esters are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be formed.
Oxidation and Reduction Products: Oxidized or reduced forms of the compound, with changes in functional groups or oxidation states.
Coupling Products: New carbon-carbon bonded products with extended aromatic or aliphatic chains.
Scientific Research Applications
4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine has several scientific research applications:
Pharmaceuticals: It can be used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound’s unique chemical properties make it useful in the development of advanced materials, such as polymers and coatings.
Chemical Biology: It can be employed in the study of biological systems and the development of chemical probes for biological research.
Catalysis: The compound can serve as a ligand or catalyst in various chemical reactions, enhancing reaction efficiency and selectivity.
Mechanism of Action
The mechanism of action of 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine depends on its specific application. In pharmaceuticals, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-2-(trifluoromethyl)aniline: A precursor in the synthesis of 4-(2-Bromo-4-(trifluoromethyl)phenyl)morpholine.
4-(Trifluoromethyl)phenyl)morpholine: Lacks the bromine atom, resulting in different reactivity and applications.
2-Bromo-4-(trifluoromethyl)phenol: Contains a hydroxyl group instead of a morpholine ring, leading to different chemical properties and uses.
Uniqueness
This compound is unique due to the presence of both a bromine atom and a trifluoromethyl group on the phenyl ring, combined with a morpholine ring
Properties
IUPAC Name |
4-[2-bromo-4-(trifluoromethyl)phenyl]morpholine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c12-9-7-8(11(13,14)15)1-2-10(9)16-3-5-17-6-4-16/h1-2,7H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGOXTIRRUBMZKH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)C(F)(F)F)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594636 |
Source
|
Record name | 4-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
892502-13-5 |
Source
|
Record name | 4-[2-Bromo-4-(trifluoromethyl)phenyl]morpholine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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